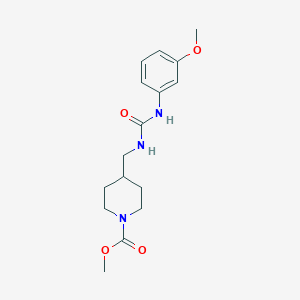

![molecular formula C14H11N3O B2984608 1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone CAS No. 241488-24-4](/img/structure/B2984608.png)

1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

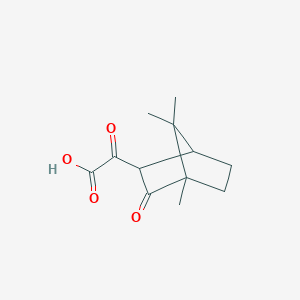

The compound “1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . This compound is part of the heterocyclic series .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of “1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone” is characterized by a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Applications De Recherche Scientifique

Antileishmanial Activity

Pyrazole derivatives have been identified as potent antileishmanial agents. The compound has shown promising results in inhibiting the growth of Leishmania species, which are responsible for the disease leishmaniasis. This is particularly significant as leishmaniasis is a neglected tropical disease affecting millions worldwide. The compound’s efficacy was demonstrated through in vitro studies, showing a superior activity compared to standard drugs .

Antimalarial Efficacy

In addition to its antileishmanial properties, this compound has also been evaluated for its antimalarial potential. The in vivo studies conducted on mice infected with Plasmodium berghei revealed that certain pyrazole derivatives could suppress the malaria parasite effectively. This opens up possibilities for new therapeutic agents in the fight against malaria, a disease that continues to have a significant global health impact .

Antimicrobial Properties

The antimicrobial activity of pyrazole compounds extends to their effectiveness against various bacterial strains. Research has shown that these compounds exhibit good activity against gram-positive bacteria, providing a potential pathway for developing new antibacterial drugs. This is crucial in the era of increasing antibiotic resistance .

Antifungal Applications

Pyrazole derivatives have also been tested for their antifungal properties. They have shown excellent activity against fungi like Aspergillus niger and Aspergillus flavus. The significance of this lies in the potential to treat fungal infections, which are a major concern in immunocompromised patients .

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction of pyrazole derivatives with biological targets. These studies help in justifying the observed biological activities by analyzing the fitting patterns and binding energies within the active sites of enzymes or receptors. This computational approach aids in the rational design of new drugs with enhanced efficacy .

Supramolecular Chemistry

Pyrazole derivatives contribute to the understanding of supramolecular structures and interactions. Research involving these compounds helps in assessing how small structural changes can affect the supramolecular environment, which is fundamental in the design of materials with specific properties .

Mécanisme D'action

Target of Action

Pyrazole derivatives, which this compound is a part of, have been known to exhibit diverse pharmacological effects . They have been shown to be cytotoxic to several human cell lines and have been used in the treatment of different types of cancer .

Mode of Action

It is known that pyrazole derivatives can interact with various targets in the cell, leading to changes in cellular function . For instance, some pyrazole derivatives have been demonstrated to inhibit enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases . These enzymes play crucial roles in cell growth and proliferation, and their inhibition can lead to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the broad range of biological activities associated with pyrazole derivatives . For instance, some pyrazole derivatives have been shown to inhibit the cytochrome P450-mediated polyunsaturated fatty acid epoxide, an important biochemical pathway involved in inflammation and blood pressure regulation .

Pharmacokinetics

Given that pyrazole is a heterocyclic moiety that is highly soluble in water and other polar solvents , it is likely that this compound has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad range of biological activities associated with pyrazole derivatives . For instance, some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines , suggesting that this compound may also have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH value, temperature, and presence of other substances can affect the compound’s stability and its interaction with its targets

Propriétés

IUPAC Name |

1-[4-(1H-pyrazol-5-yl)phenyl]pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-13-6-9-17(10-7-13)12-3-1-11(2-4-12)14-5-8-15-16-14/h1-10H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEQPOPCQHAOPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)N3C=CC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

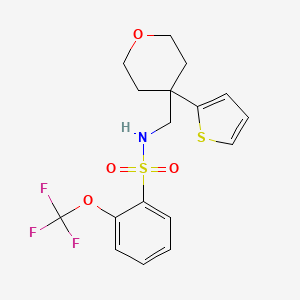

![[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B2984526.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate](/img/structure/B2984533.png)

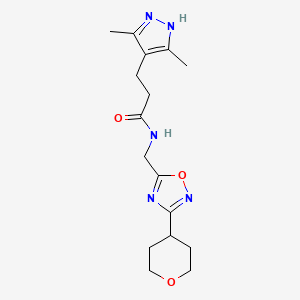

![8-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2984538.png)

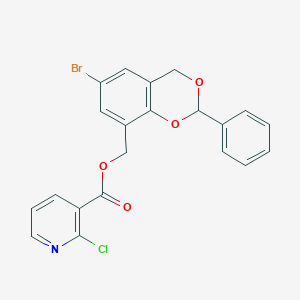

![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide](/img/structure/B2984539.png)

![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl fluoride](/img/structure/B2984540.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2984542.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2984543.png)

![1-(4-chlorophenyl)-3-[[2-(1H-indol-3-yl)acetyl]amino]urea](/img/structure/B2984545.png)